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molecular formula C13H15NO3 B1402316 5-Cyclopropyl-6-cyclopropylmethoxy-pyridine-2-carboxylic acid CAS No. 1415898-71-3

5-Cyclopropyl-6-cyclopropylmethoxy-pyridine-2-carboxylic acid

Cat. No. B1402316
M. Wt: 233.26 g/mol
InChI Key: JPKWMNNAPKYWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321727B2

Procedure details

A mixture of 5-bromo-6-(cyclopropylmethoxy)-pyridine-2-carboxylic acid (Example 9 d, 1.5 g, 5.5 mmol), cyclopropylboronic acid (CAN 411235-57-9, 0.57 g, 7 mmol), palladium diacetate (CAN 3375-31-3, 62 mg, 0.28 mmol), tricyclohexylphosphine (CAN 2622-14-2, 154 mg, 0.1 mmol) and potassium phosphate (4.1 g, 19 mmol) in toluene/water (20/1v/v, 30 mL) was heated to 100° C. overnight. After that the mixture was evaporated to dryness, dissolved in 30 mL of water, extracted with ethyl acetate (30 mL) and the organic layer was dropped. The water layer was adjusted to pH=3 and extracted with ethyl acetate (2×30 mL), this organic layer was washed with water (30 mL) and brine (30 mL), dried over anhydrous sodium sulfate then evaporated to dryness. The residue was purified by column chromatography (silica gel, 10 g, eluting with 15% ethyl acetate in petroleum ether) to obtain the title compound (0.96 g, 75%) as white solid; MS (LC/MS): 234.1 [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
154 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
62 mg
Type
catalyst
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([C:13]([OH:15])=[O:14])=[N:6][C:7]=1[O:8][CH2:9][CH:10]1[CH2:12][CH2:11]1.[CH:16]1(B(O)O)[CH2:18][CH2:17]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.O.C([O-])(=O)C.C([O-])(=O)C.[Pd+2]>[CH:16]1([C:2]2[CH:3]=[CH:4][C:5]([C:13]([OH:15])=[O:14])=[N:6][C:7]=2[O:8][CH2:9][CH:10]2[CH2:12][CH2:11]2)[CH2:18][CH2:17]1 |f:3.4.5.6,7.8,9.10.11|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=CC(=NC1OCC1CC1)C(=O)O
Name
Quantity
0.57 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
154 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
potassium phosphate
Quantity
4.1 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.O
Name
Quantity
62 mg
Type
catalyst
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After that the mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 30 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (30 mL)
ADDITION
Type
ADDITION
Details
the organic layer was dropped
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×30 mL)
WASH
Type
WASH
Details
this organic layer was washed with water (30 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, 10 g, eluting with 15% ethyl acetate in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1C=CC(=NC1OCC1CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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